molecular formula C5H11ClN4 B13518130 1-(1-ethyl-1H-1,2,4-triazol-3-yl)methanaminehydrochloride

1-(1-ethyl-1H-1,2,4-triazol-3-yl)methanaminehydrochloride

Cat. No.: B13518130
M. Wt: 162.62 g/mol
InChI Key: USCCVYMNADXYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-ethyl-1H-1,2,4-triazol-3-yl)methanaminehydrochloride is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-1,2,4-triazol-3-yl)methanaminehydrochloride typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-1,2,4-triazol-3-yl)methanaminehydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-1,2,4-triazol-3-yl)methanaminehydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring can interact with active sites of enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-ethyl-1H-1,2,4-triazol-3-yl)methanaminehydrochloride is unique due to its specific ethyl substitution on the triazole ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other triazole derivatives and potentially more effective in certain applications .

Properties

Molecular Formula

C5H11ClN4

Molecular Weight

162.62 g/mol

IUPAC Name

(1-ethyl-1,2,4-triazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H10N4.ClH/c1-2-9-4-7-5(3-6)8-9;/h4H,2-3,6H2,1H3;1H

InChI Key

USCCVYMNADXYGS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=N1)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.